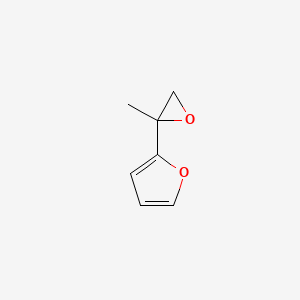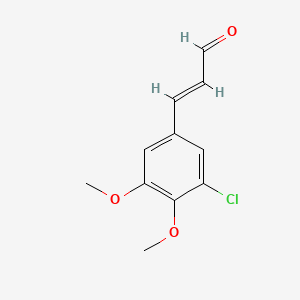
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired enal from a precursor compound . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chloro group, resulting in different reactivity and applications.
3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal:
Uniqueness
The presence of both chloro and methoxy groups in 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal makes it unique compared to its analogs
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO3/c1-14-10-7-8(4-3-5-13)6-9(12)11(10)15-2/h3-7H,1-2H3/b4-3+ |
InChIキー |
AYMHHYYZCLBIBE-ONEGZZNKSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC |
正規SMILES |
COC1=C(C(=CC(=C1)C=CC=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
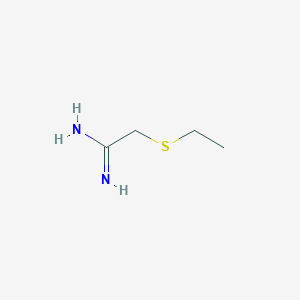
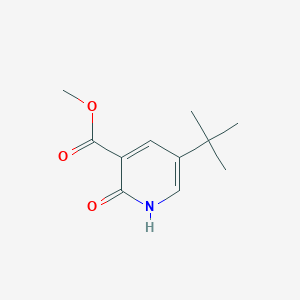

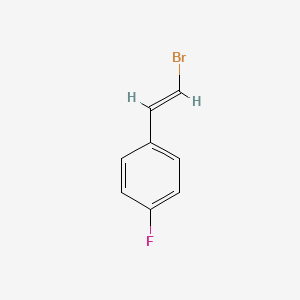
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
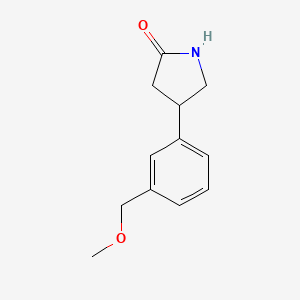
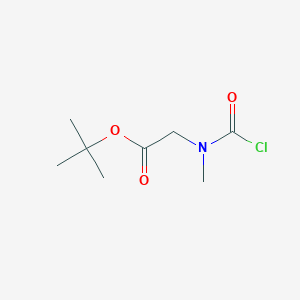
![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)
